molecular formula C5H13NO2 B13297979 3-Amino-2-ethoxypropan-1-ol

3-Amino-2-ethoxypropan-1-ol

Cat. No.: B13297979
M. Wt: 119.16 g/mol
InChI Key: AHMGBKIQUKZASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-2-ethoxypropan-1-ol is an organic compound with the molecular formula C5H13NO2. It is a member of the class of propanolamines, characterized by the presence of both an amino group and a hydroxyl group. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-ethoxypropan-1-ol typically involves the reaction of epichlorohydrin with ammonia. The process includes several steps such as hydrolysis, neutralization, distillation, ammoniation, filtering, centrifugation, and rectification. The reaction conditions are carefully controlled to ensure high selectivity and yield .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of a two-component catalyst system to enhance the reaction rate and reduce side reactions. The process is designed to be energy-efficient and cost-effective, with the catalyst being recyclable .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-ethoxypropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Conditions typically involve the use of halides or other electrophilic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

3-Amino-2-ethoxypropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-2-ethoxypropan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Aminopropan-1-ol: Similar structure but lacks the ethoxy group.

    2-Amino-3-(1H-indol-3-yl)-propan-1-ol: Contains an indole moiety, making it more complex.

Uniqueness

3-Amino-2-ethoxypropan-1-ol is unique due to the presence of both an amino group and an ethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

3-amino-2-ethoxypropan-1-ol

InChI

InChI=1S/C5H13NO2/c1-2-8-5(3-6)4-7/h5,7H,2-4,6H2,1H3

InChI Key

AHMGBKIQUKZASJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.